N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide
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Overview
Description
N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide is a compound that features a benzimidazole moiety linked to an oxolane ring via a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide typically involves the condensation of benzimidazole derivatives with oxolane carboxylic acid derivatives under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the structure of purine bases, allowing it to interact with nucleic acids and proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can be compared with other benzimidazole derivatives, such as:
N-(benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine: This compound also features a benzimidazole moiety and has shown antimicrobial activity.
N-(benzimidazol-2-ylmethyl)-hexane-1,6-dicarboxamide: This derivative is used in coordination chemistry and has been studied for its catalytic properties.
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole and oxolane moieties, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZBEUSNYOJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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